Ethyl 2-amino-5-fluorobenzoate Ethyl 2-amino-5-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 391-93-5
VCID: VC7915899
InChI: InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=C1)F)N
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

Ethyl 2-amino-5-fluorobenzoate

CAS No.: 391-93-5

Cat. No.: VC7915899

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-fluorobenzoate - 391-93-5

Specification

CAS No. 391-93-5
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name ethyl 2-amino-5-fluorobenzoate
Standard InChI InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Standard InChI Key HSKOREORSSOUOG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1)F)N
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)F)N

Introduction

Chemical Structure and Physical Properties

Molecular Configuration

The compound’s structure (Figure 1) is characterized by:

  • Amino group (-NH₂) at position 2.

  • Fluorine atom (-F) at position 5.

  • Ethyl ester (-COOEt) at position 1.

This substitution pattern enhances its reactivity in electrophilic and nucleophilic reactions due to the electron-withdrawing fluorine and electron-donating amino group .

Physical Properties

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight183.18 g/mol
Density1.218 g/cm³
Boiling Point313.9°C at 760 mmHg
Flash Point143.6°C
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)

The compound’s logP (octanol-water partition coefficient) is estimated at 2.68, indicating moderate lipophilicity .

Synthesis Methods

Industrial Synthesis

A patented route (CN1477097A) involves three steps :

  • Condensation: 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.

  • Cyclization: Treatment with concentrated sulfuric acid yields 5-fluoro-1H-indole-2,3-dione.

  • Oxidation: Alkaline hydrogen peroxide oxidizes the intermediate to 2-amino-5-fluorobenzoic acid, followed by esterification with ethanol.

Yield: ~70–80% after purification .

Laboratory-Scale Synthesis

Alternative methods include:

  • Direct esterification of 2-amino-5-fluorobenzoic acid with ethanol using p-toluenesulfonic acid as a catalyst .

  • Pd-catalyzed cross-coupling for introducing fluorine at position 5.

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 2-amino-5-fluorobenzoate serves as a precursor for:

  • Anticancer agents: Derivatives inhibit kinase enzymes (e.g., EGFR) by mimicking ATP-binding motifs.

  • Antimicrobial compounds: Fluorine enhances membrane permeability, improving activity against Gram-positive bacteria.

Organic Synthesis

  • Suzuki-Miyaura coupling: The brominated analog (ethyl 2-amino-5-bromobenzoate) undergoes cross-coupling with arylboronic acids to form biaryl scaffolds.

  • Peptide mimetics: The amino group facilitates amide bond formation in protease inhibitor design .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies suggest the compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12 µM, likely due to coordination with the heme iron .

Antimicrobial Efficacy

Preliminary data against Staphylococcus aureus:

ParameterValue
MIC (Minimum Inhibitory Concentration)32 µg/mL
MBC (Minimum Bactericidal Concentration)64 µg/mL

Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins.

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